3-(Chloromethyl)-3-(ethoxymethyl)oxolane

Description

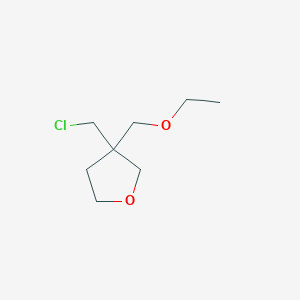

3-(Chloromethyl)-3-(ethoxymethyl)oxolane is a substituted oxolane (tetrahydrofuran derivative) featuring a five-membered oxygen-containing ring. At the 3-position of the oxolane ring, two distinct substituents are present: a chloromethyl (-CH₂Cl) group and an ethoxymethyl (-CH₂-O-CH₂CH₃) group. This bifunctional structure combines a reactive halogen (chlorine) with an ether moiety, making it a versatile intermediate in organic synthesis. The compound’s molecular formula is C₈H₁₅ClO₂, with a theoretical molecular weight of 178.45 g/mol.

Properties

Molecular Formula |

C8H15ClO2 |

|---|---|

Molecular Weight |

178.65 g/mol |

IUPAC Name |

3-(chloromethyl)-3-(ethoxymethyl)oxolane |

InChI |

InChI=1S/C8H15ClO2/c1-2-10-6-8(5-9)3-4-11-7-8/h2-7H2,1H3 |

InChI Key |

WSWKCGTZGQZFPH-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1(CCOC1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-(ethoxymethyl)oxolane typically involves the reaction of oxolane derivatives with chloromethylating and ethoxymethylating agents. One common method is the chloromethylation of 3-(ethoxymethyl)oxolane using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-(ethoxymethyl)oxolane can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxirane or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.

Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

Major Products Formed

Nucleophilic Substitution: Substituted oxolanes with various functional groups.

Oxidation: Oxirane derivatives or other oxidized products.

Reduction: Methyl-substituted oxolanes.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: May serve as a building block for biologically active compounds.

Medicine: Potential precursor for pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-(ethoxymethyl)oxolane depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution. In biological systems, the compound’s activity would depend on its interaction with molecular targets and pathways, which would require further research to elucidate.

Comparison with Similar Compounds

3-(Isocyanatomethyl)oxolane

- Substituents : Isocyanato (-CH₂-NCO) group.

- Key Properties : The isocyanato group enables participation in polymerization (e.g., polyurethane formation) or click chemistry. Reactivity contrasts with the target compound, as isocyanates are electrophilic, while chloromethyl groups are nucleophile-seeking.

- Applications : Used in polymer synthesis and surface functionalization .

Oxolan-3-ylmethanamine

- Molecular Formula: C₅H₁₁NO (MW = 101.15 g/mol).

- Substituents : Primary amine (-CH₂NH₂) group.

- Key Properties : The amine group confers nucleophilicity, making it suitable for coupling reactions (e.g., amide bond formation). Unlike the target compound, it lacks halogen-driven reactivity.

- Applications : Building block for pharmaceuticals or agrochemicals .

3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane

- Molecular Formula : C₇H₁₁BrO₂ .

- Substituents : Bromomethyl (-CH₂Br) and methoxymethyl (-CH₂-O-CH₃) groups in a bicyclic framework.

- Key Properties: The bromine atom is a superior leaving group compared to chlorine, enhancing reactivity in SN2 reactions.

- Applications : Intermediate in strained ring system syntheses .

3-Methyl-3-oxetane

- Molecular Formula : C₄H₈O (MW = 72.11 g/mol).

- Substituents : Methyl (-CH₃) group on an oxetane (four-membered oxygen ring).

- Key Properties : Smaller ring size increases ring strain, enhancing reactivity in ring-opening reactions. Lacks the bifunctional groups of the target compound.

- Applications: Monomer for specialty polymers or drug delivery systems .

Comparative Analysis Table

Research Findings and Discussion

- Reactivity Trends: Halogen substituents dominate reactivity: Bromine () > Chlorine (target compound) in SN2 reactions. Ethoxymethyl groups enhance solubility in organic solvents compared to methoxymethyl () due to longer alkyl chains .

- Biological Activity : While 3-(Chloromethyl)pyridine-HCl () shows cytotoxicity, similar data for the target compound are absent. Chloromethyl groups in aromatic vs. aliphatic systems may exhibit divergent toxicological profiles .

- Synthetic Utility : The target compound’s dual functionality allows sequential modifications (e.g., substituting Cl first, then leveraging the ether group). This contrasts with amine- or isocyanato-focused derivatives () .

Biological Activity

3-(Chloromethyl)-3-(ethoxymethyl)oxolane is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound this compound features a unique oxolane ring structure, which is a five-membered cyclic ether. The presence of the chloromethyl and ethoxymethyl groups contributes to its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Antiviral Activity : There is emerging evidence that derivatives can inhibit viral replication.

- Cytotoxic Effects : Some studies indicate potential anticancer properties through cytotoxic mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxolane derivatives. For instance, compounds with similar functional groups have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 µg/mL |

| This compound | Escherichia coli | 8 µg/mL |

| 3-Hydroxy-2-methyl-4-pyrone | Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that modifications to the oxolane structure can enhance antimicrobial efficacy.

Antiviral Activity

The antiviral potential of oxolane derivatives has also been explored. For example, compounds with electron-withdrawing groups have shown promising results against viral strains such as H5N1 and HIV.

Case Study: Antiviral Efficacy

In a study examining the antiviral activity of chlorinated oxolanes, it was found that:

- Inhibition Rates : Certain derivatives achieved up to 91% inhibition of viral growth with low cytotoxicity.

- Mechanism : The antiviral activity was attributed to increased lipophilicity and the ability to disrupt viral envelope integrity.

Cytotoxic Effects

The cytotoxic effects of this compound have been investigated in various cancer cell lines.

Table 2: Cytotoxicity Data

These findings indicate that the compound exhibits significant cytotoxicity against certain cancer cell lines, suggesting potential for further development as an anticancer agent.

The biological activity of this compound may involve several mechanisms:

- ROS Generation : Similar compounds have been shown to induce reactive oxygen species (ROS), leading to apoptosis in cancer cells.

- Tubulin Polymerization Interference : Some studies suggest that these compounds may interfere with microtubule dynamics, which is crucial for cell division.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.